

Application of Diazolidinylurea in Challenge Tests for Preservative Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diazolidinylurea**

Cat. No.: **B1206482**

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Application Notes

Diazolidinylurea is a widely utilized antimicrobial preservative in the cosmetic and personal care industries.^[1] Its efficacy in protecting products from microbial contamination is a critical aspect of formulation development, ensuring product safety and longevity. These application notes provide an overview of its use, mechanism of action, and antimicrobial spectrum, with a focus on its evaluation through preservative efficacy testing (PET), also known as challenge tests.

1. Introduction to **Diazolidinylurea**

Diazolidinylurea (CAS No. 78491-02-8) is a heterocyclic urea derivative.^[2] It is a white, free-flowing, and hygroscopic powder that is highly soluble in water.^[3] Commercially, it is often known by trade names such as Germall™ II.^[4] It is valued for its broad-spectrum antimicrobial activity and compatibility with a wide range of cosmetic ingredients.^[3]

2. Mechanism of Action

Diazolidinylurea functions as a formaldehyde-releasing agent.^{[1][2][5]} Its chemical structure is designed to slowly decompose over time, releasing small, controlled amounts of formaldehyde into the product.^[5] Formaldehyde is a potent biocide that effectively inhibits the growth of a wide array of microorganisms by denaturing proteins and disrupting cellular functions. This

slow-release mechanism provides sustained antimicrobial protection throughout the product's shelf life.^[5]

3. Antimicrobial Spectrum

Diazolidinylurea exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeast and molds.^{[1][2]} It is particularly noted for its effectiveness against challenging Gram-negative bacteria, such as *Pseudomonas aeruginosa*.^{[3][6]} However, some studies indicate that when used as the sole preservative, its efficacy against certain fungi, particularly *Candida albicans*, may be limited.^{[7][8]} For this reason, it is often used in combination with other preservatives, such as parabens or iodopropynyl butylcarbamate (IPBC), to achieve a more robust and complete antimicrobial defense.

4. Recommended Use Levels and Regulatory Status

The typical use concentration of **Diazolidinylurea** in cosmetic and personal care products ranges from 0.1% to 0.3%.^[3] The maximum permitted concentration in the European Union is 0.5%.^[2] Safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that **Diazolidinylurea** is safe for use in cosmetics at concentrations up to 0.5%.^[5]

5. Factors Influencing Efficacy

Several factors can influence the preservative efficacy of **Diazolidinylurea** in a formulation:

- pH: **Diazolidinylurea** is effective over a broad pH range, typically from 3.0 to 9.0.^{[3][6]}
- Formulation Matrix: The presence of other ingredients, such as surfactants, polymers, and active ingredients, can impact the availability and effectiveness of the preservative.
- Water Activity: Like most preservatives, **Diazolidinylurea** is most effective in aqueous phases where microbial growth is most likely to occur.
- Manufacturing Process: It is recommended to add **Diazolidinylurea** during the cooling phase of production, at temperatures below 60°C, to prevent potential degradation.^[3]
- Packaging: The choice of packaging can influence the potential for microbial contamination during consumer use.

Data Presentation: Antimicrobial Efficacy of Diazolidinylurea

While detailed, publicly available log reduction data from challenge tests with **Diazolidinylurea** as the sole preservative is limited, the following table summarizes its known antimicrobial spectrum and Minimum Inhibitory Concentrations (MICs). It is important to note that MIC values are determined *in vitro* under ideal conditions and may not directly correlate with preservative efficacy in a finished product, which must be confirmed through challenge testing.

Microorganism	Type	Efficacy of Diazolidinylurea (as a single agent)	Minimum Inhibitory Concentration (MIC) in ppm (µg/mL)
Pseudomonas aeruginosa	Gram-negative Bacteria	Generally Effective	300
Escherichia coli	Gram-negative Bacteria	Generally Effective	300
Burkholderia cepacia	Gram-negative Bacteria	Generally Effective	150
Staphylococcus aureus	Gram-positive Bacteria	Generally Effective	300
Enterobacter gergoviae	Gram-negative Bacteria	Generally Effective	300
Pseudomonas fluorescens	Gram-negative Bacteria	Generally Effective	300
Aspergillus brasiliensis	Mold	Moderately Effective	2500
Candida albicans	Yeast	Potentially Limited Efficacy	>10000

Data sourced from a technical datasheet for Germall™ II.

Note on Quantitative Data: The data presented above indicates the concentration of **Diazolidinylurea** required to inhibit microbial growth in a laboratory setting. A preservative efficacy test (challenge test) is essential to determine the actual performance in a specific formulation. One study has shown that **Diazolidinylurea**, when used alone, was ineffective against *C. albicans* in a challenge test at concentrations up to 16 times its MIC value.[7][8]

Experimental Protocols

Preservative Efficacy Test (Challenge Test) Protocol based on USP <51>

This protocol outlines a typical challenge test to evaluate the efficacy of a preservative system containing **Diazolidinylurea** in a cosmetic or pharmaceutical product.

1. Objective

To determine the effectiveness of **Diazolidinylurea** in a given formulation to resist microbial contamination from a standardized panel of microorganisms over a 28-day period.

2. Materials

- Test Product: The final formulation containing **Diazolidinylurea** at the desired concentration.
- Control Product: The formulation without any preservative system (if available and safe to handle).
- Challenge Microorganisms (USP <51> Panel):
 - *Staphylococcus aureus* (ATCC 6538)
 - *Pseudomonas aeruginosa* (ATCC 9027)
 - *Escherichia coli* (ATCC 8739)
 - *Candida albicans* (ATCC 10231)
 - *Aspergillus brasiliensis* (ATCC 16404)

- Culture Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA), Sabouraud Dextrose Broth (SDB), Sabouraud Dextrose Agar (SDA).
- Sterile Saline Solution: 0.9% NaCl.
- Neutralizing Broth: A suitable broth to inactivate the preservative (e.g., D/E Neutralizing Broth). The efficacy of the neutralizer must be validated.
- Sterile Equipment: Pipettes, petri dishes, dilution tubes, spreaders, incubators.

3. Methodology

3.1. Preparation of Inoculum

- Culture the bacterial strains on TSA at 30-35°C for 18-24 hours.
- Culture C. albicans on SDA at 20-25°C for 48-72 hours.
- Culture A. brasiliensis on SDA at 20-25°C for 7-10 days to generate spores.
- Harvest the cultures by washing the surface of the agar with sterile saline.
- Adjust the concentration of each microbial suspension to approximately 1×10^8 colony-forming units (CFU)/mL.

3.2. Inoculation of the Product

- Dispense a measured amount of the test product into five separate sterile containers.
- Inoculate each container with one of the five challenge microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.
- The final concentration of microorganisms in the product should be between 1×10^5 and 1×10^6 CFU/mL.
- Thoroughly mix the inoculated product to ensure a homogenous distribution of the microorganisms.

- Determine the initial concentration of microorganisms (Time 0) immediately after inoculation by performing serial dilutions and plate counts.

3.3. Incubation and Sampling

- Incubate the inoculated containers at 20-25°C in the dark for 28 days.
- Withdraw samples from each container at specified intervals: 7, 14, and 28 days.
- At each time point, perform serial dilutions of the samples in neutralizing broth and plate onto the appropriate agar medium.
- Incubate the plates under the conditions described in step 3.1.

3.4. Data Analysis

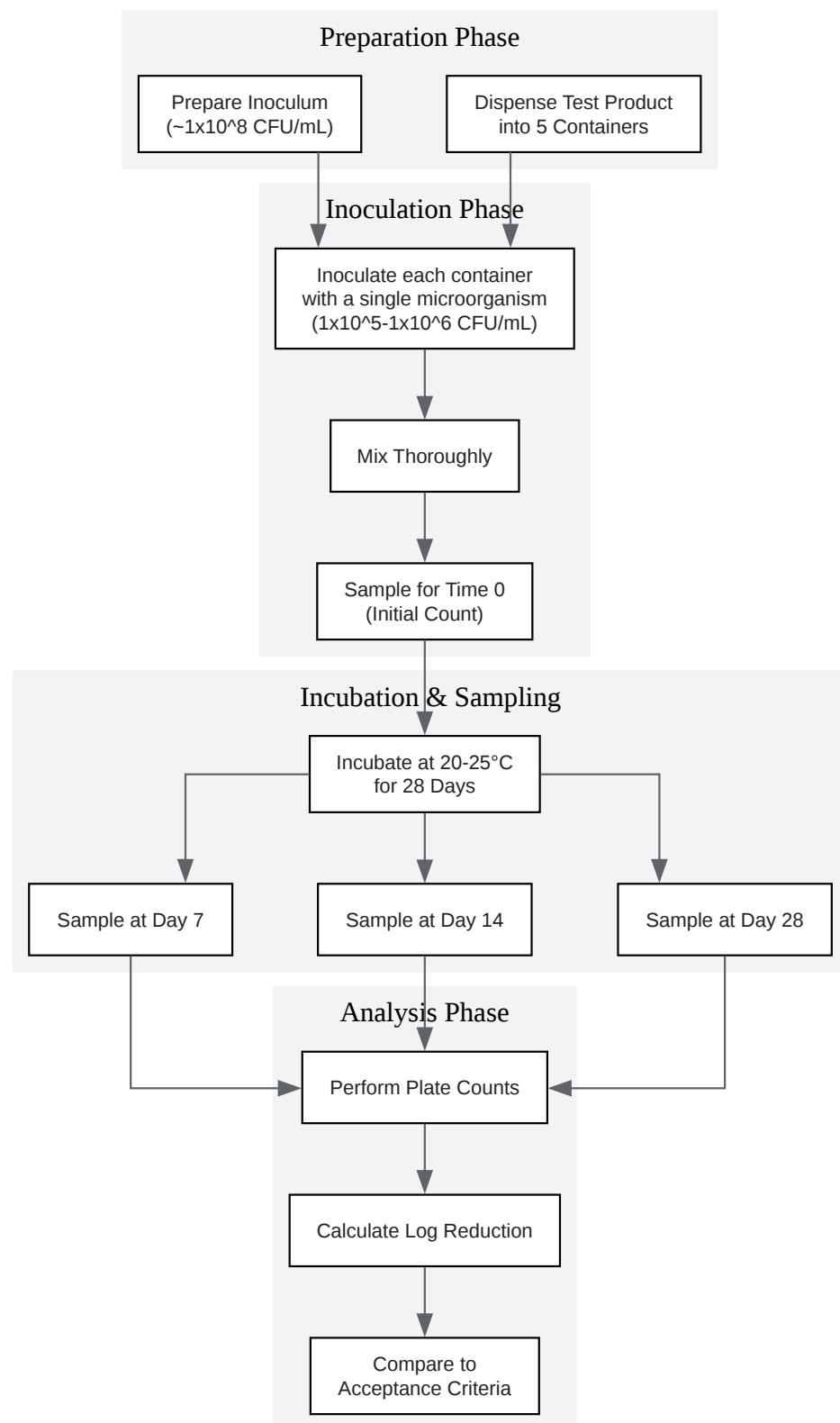
- Count the number of colonies on the plates at each time interval and calculate the CFU/mL for each microorganism.
- Calculate the log reduction in microbial concentration from the initial count for each time point using the following formula: $\text{Log Reduction} = \text{Log}_{10}(\text{Initial CFU/mL}) - \text{Log}_{10}(\text{CFU/mL at sampling time})$
- Compare the log reduction values to the acceptance criteria outlined in USP <51> for the specific product category.

4. Acceptance Criteria (USP <51> for Topical Products - Category 2)

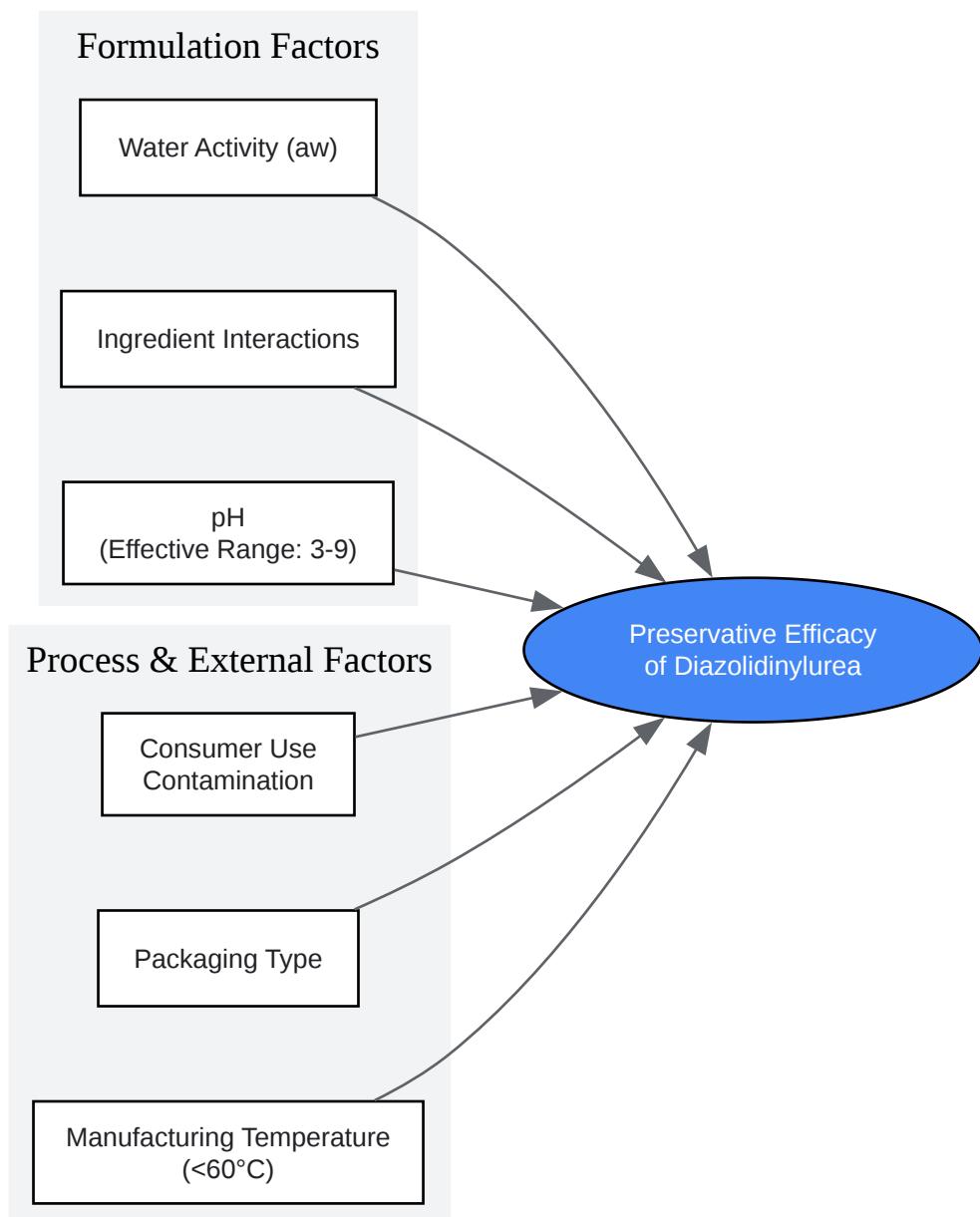
- Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
- Yeast and Molds: No increase from the initial count at 14 and 28 days.

"No increase" is defined as not more than a 0.5 \log_{10} unit higher than the previous value.

Visualizations

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Caption: Workflow for a Preservative Efficacy Challenge Test.



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Caption: Factors Influencing **Diazolidinylurea**'s Preservative Efficacy.

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